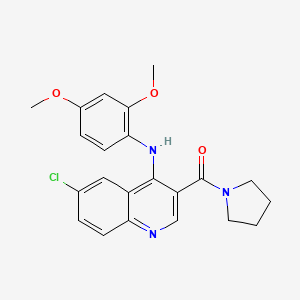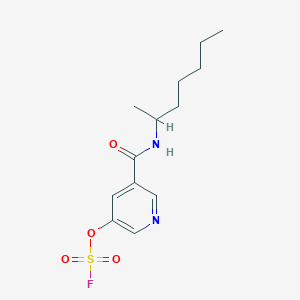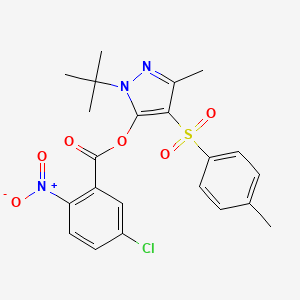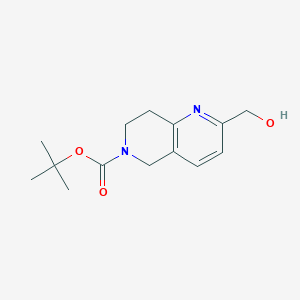
(6-Chloro-4-((2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-Chloro-4-((2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C22H22ClN3O3 and a molecular weight of 411.89. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline nucleus, which is a bicyclic compound containing nitrogen . It also contains a pyrrolidin-1-yl group and a 2,4-dimethoxyphenyl group attached to the quinoline nucleus.科学的研究の応用
Spectroscopic Properties and Theoretical Studies
Research has explored the spectroscopic properties of compounds closely related to the specified chemical, focusing on their electronic absorption, excitation, and fluorescence in various solvents. Quantum chemistry calculations, such as DFT and TD-DFT/B3lyp methods, have been utilized to understand their structure and behavior, indicating the importance of intramolecular interactions and substitution effects on their electronic properties (Al-Ansari, 2016).
Synthetic Pathways and Heterocyclic Compound Formation
Another aspect of research on related compounds involves exploring synthetic routes for converting chloroallylamines into heterocyclic compounds, demonstrating the versatility of these chemical structures in forming various heterocyclic frameworks, which could have implications in developing new materials or drugs (McDonald & Proctor, 1975).
Potential Antimicrobial and Anticancer Agents
Some studies have synthesized novel derivatives with the aim of evaluating their antimicrobial and anticancer activities. These efforts highlight the potential of such compounds in medicinal chemistry, especially in the search for new treatments against resistant strains of bacteria and cancer cells (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antagonistic Properties and Bioavailability
Further research has been conducted on derivatives to improve their potency as antagonists for certain receptors, showcasing the compound's relevance in pharmaceutical research and development for therapeutic applications. This includes studies on oral bioavailability and anti-inflammatory activity in murine models, pointing towards potential clinical applications (Yokoyama et al., 2009).
Structural and Conformational Analysis
Conformational analysis of similar compounds has been carried out to establish structure-activity relationships, which are crucial for designing drugs with specific pharmacological properties. Such studies involve sophisticated computational and experimental techniques to determine stable forms and their pharmacological implications (Karkhut et al., 2014).
将来の方向性
Quinoline derivatives are widely used in various fields, including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is ongoing research to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This suggests that there could be potential future research directions for this compound in these areas.
特性
IUPAC Name |
[6-chloro-4-(2,4-dimethoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-15-6-8-19(20(12-15)29-2)25-21-16-11-14(23)5-7-18(16)24-13-17(21)22(27)26-9-3-4-10-26/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJWYDPWTIYLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-((2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)


![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2530585.png)
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)